molecular formula C17H15NO3 B12468563 2-(4-hydroxyphenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione

2-(4-hydroxyphenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione

Cat. No.: B12468563
M. Wt: 281.30 g/mol
InChI Key: TUFXXXBQHJYADM-UHFFFAOYSA-N
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Description

2-(4-hydroxyphenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione is a complex organic compound with a unique structure that includes a hydroxyphenyl group and a hexahydro-4,6-ethenocyclopropa[f]isoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxyphenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction using a suitable alkene and a carbene precursor.

    Introduction of the hydroxyphenyl group: This step involves the coupling of a hydroxyphenyl derivative with the cyclopropane intermediate.

    Formation of the isoindole core: This can be accomplished through a series of cyclization reactions under specific conditions, such as the use of a strong acid or base as a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxyphenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., alkyl halides) are commonly used.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2-(4-hydroxyphenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-hydroxyphenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the cyclopropane and isoindole cores provide structural stability and specificity. This compound may modulate the activity of its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-hydroxyphenyl)ethanol: A simpler compound with a hydroxyphenyl group and an ethanol moiety.

    4,5,6,7-tetrahalogeno-1H-isoindole-1,3(2H)-dione: A related compound with halogen substituents on the isoindole core.

Uniqueness

2-(4-hydroxyphenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione is unique due to its complex structure, which includes both a hydroxyphenyl group and a hexahydro-4,6-ethenocyclopropa[f]isoindole core. This combination of structural features provides distinct chemical and biological properties that are not found in simpler or related compounds.

Properties

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

4-(4-hydroxyphenyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione

InChI

InChI=1S/C17H15NO3/c19-9-3-1-8(2-4-9)18-16(20)14-10-5-6-11(13-7-12(10)13)15(14)17(18)21/h1-6,10-15,19H,7H2

InChI Key

TUFXXXBQHJYADM-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=C(C=C5)O

Origin of Product

United States

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